3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a fluorophenyl group, and a dimethylbutanamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the Dimethylbutanamido Moiety: The final step involves the amidation reaction, where the benzofuran derivative reacts with 3,3-dimethylbutanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-dimethylbutanamido)-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3,3-dimethylbutanamido)-N-(2-bromophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
3-(3,3-dimethylbutanamido)-N-(2-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents, which may exhibit different biological activities and physicochemical properties.
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHXPMZFMGHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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